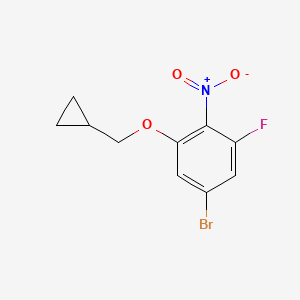
5-Bromo-1-(cyclopropylmethoxy)-3-fluoro-2-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-1-(cyclopropylmethoxy)-3-fluoro-2-nitrobenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a bromine atom, a cyclopropylmethoxy group, a fluorine atom, and a nitro group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(cyclopropylmethoxy)-3-fluoro-2-nitrobenzene typically involves multiple steps. One common method starts with the bromination of a suitable precursor, followed by the introduction of the cyclopropylmethoxy group, fluorination, and nitration. Each step requires specific reagents and conditions:
Bromination: The precursor benzene compound is treated with bromine in the presence of a catalyst such as iron bromide.
Cyclopropylmethoxylation: The brominated intermediate is reacted with cyclopropylmethanol in the presence of a base like sodium hydride.
Fluorination: The resulting compound is then fluorinated using a fluorinating agent such as diethylaminosulfur trifluoride.
Nitration: Finally, the compound is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-1-(cyclopropylmethoxy)-3-fluoro-2-nitrobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can be oxidized under specific conditions to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products
Substitution: Products with different functional groups replacing the bromine atom.
Reduction: Amino derivatives of the original compound.
Oxidation: Compounds with additional oxygen-containing functional groups.
Aplicaciones Científicas De Investigación
5-Bromo-1-(cyclopropylmethoxy)-3-fluoro-2-nitrobenzene has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in studies investigating the interaction of small molecules with biological macromolecules.
Mecanismo De Acción
The mechanism of action of 5-Bromo-1-(cyclopropylmethoxy)-3-fluoro-2-nitrobenzene depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The presence of the nitro group can facilitate interactions with electron-rich sites, while the bromine and fluorine atoms can enhance binding affinity through halogen bonding.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-1-(cyclopropylmethoxy)-2-nitrobenzene: Lacks the fluorine atom, which may affect its reactivity and binding properties.
5-Bromo-1-(cyclopropylmethoxy)-3-fluoro-4-nitrobenzene: The position of the nitro group is different, potentially altering its chemical behavior.
5-Bromo-1-(methoxy)-3-fluoro-2-nitrobenzene: The cyclopropyl group is replaced with a methoxy group, which can influence its steric and electronic properties.
Uniqueness
5-Bromo-1-(cyclopropylmethoxy)-3-fluoro-2-nitrobenzene is unique due to the combination of its substituents, which confer specific reactivity and binding characteristics. The presence of both electron-withdrawing (nitro, fluorine) and electron-donating (cyclopropylmethoxy) groups allows for versatile chemical modifications and interactions.
Propiedades
IUPAC Name |
5-bromo-1-(cyclopropylmethoxy)-3-fluoro-2-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrFNO3/c11-7-3-8(12)10(13(14)15)9(4-7)16-5-6-1-2-6/h3-4,6H,1-2,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUESUJAJOLFCSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C(=CC(=C2)Br)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
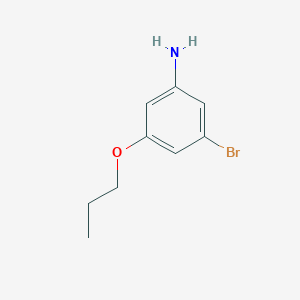

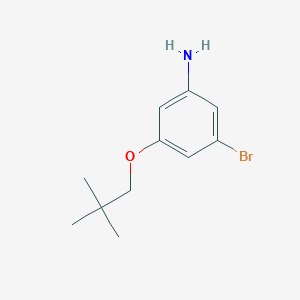
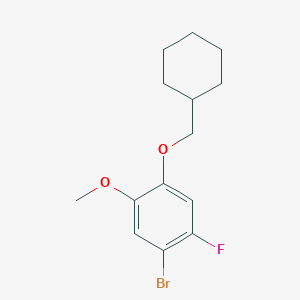
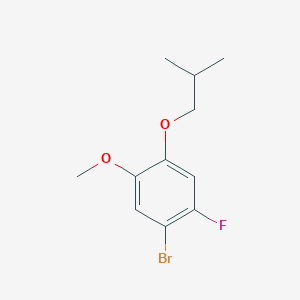
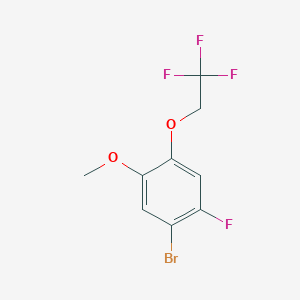

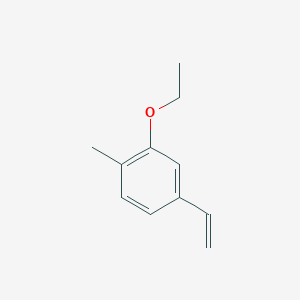
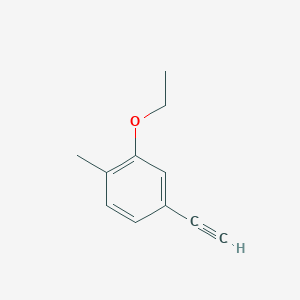


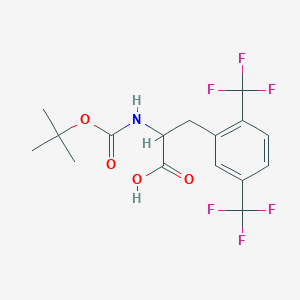
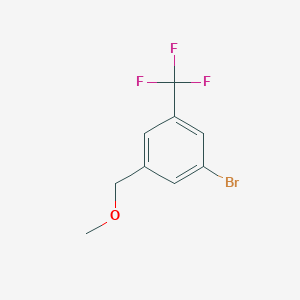
![2-Propenoicacid,3-[3-bromo-5-(trifluoromethyl)phenyl]-,methylester](/img/structure/B8173300.png)
